molecular formula C18H18N2O B2911178 N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide CAS No. 881597-49-5

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide

Katalognummer: B2911178
CAS-Nummer: 881597-49-5
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: IQRFJPNBCZGAQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a compound that features an indole moiety linked to a benzamide structure. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the coupling of tryptamine with 4-methylbenzoic acid. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the indole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.

Vergleich Mit ähnlichen Verbindungen

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the indole and 4-methylbenzamide structures, which confer unique chemical and biological properties.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)indole in the presence of a base to form the final product.", "Starting Materials": [ "4-methylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)indole", "base" ], "Reaction": [ "Step 1: 4-methylbenzoic acid is reacted with thionyl chloride in the presence of a solvent such as dichloromethane to form 4-methylbenzoyl chloride.", "Step 2: N-(2-aminoethyl)indole is added to the reaction mixture of step 1 along with a base such as triethylamine. The reaction is carried out at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with a solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 4: The crude product is purified by column chromatography using a suitable solvent system to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide." ] }

CAS-Nummer

881597-49-5

Molekularformel

C18H18N2O

Molekulargewicht

278.3 g/mol

IUPAC-Name

N-[2-(1H-indol-3-yl)ethyl]-N-(4-methylphenyl)formamide

InChI

InChI=1S/C18H18N2O/c1-14-6-8-16(9-7-14)20(13-21)11-10-15-12-19-18-5-3-2-4-17(15)18/h2-9,12-13,19H,10-11H2,1H3

InChI-Schlüssel

IQRFJPNBCZGAQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32

Kanonische SMILES

CC1=CC=C(C=C1)N(CCC2=CNC3=CC=CC=C32)C=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.